[6-({2-[(cyclohexanecarbonyloxy)methyl]-1H-1,3-benzodiazol-5-yl}methyl)-1H-1,3-benzodiazol-2-yl]methyl cyclohexanecarboxylate
Description
The compound [6-({2-[(cyclohexanecarbonyloxy)methyl]-1H-1,3-benzodiazol-5-yl}methyl)-1H-1,3-benzodiazol-2-yl]methyl cyclohexanecarboxylate (CAS: 351437-99-5, molecular formula: C₃₁H₃₆N₄O₄, molecular weight: 528.64 g/mol) is a bis-benzodiazole derivative featuring two 1,3-benzodiazole cores linked via methyl groups. Each benzodiazole unit is substituted with cyclohexanecarboxylate ester moieties, enhancing its lipophilicity and structural complexity .
Properties
IUPAC Name |
[6-[[2-(cyclohexanecarbonyloxymethyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]methyl cyclohexanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O4/c36-30(22-7-3-1-4-8-22)38-18-28-32-24-13-11-20(16-26(24)34-28)15-21-12-14-25-27(17-21)35-29(33-25)19-39-31(37)23-9-5-2-6-10-23/h11-14,16-17,22-23H,1-10,15,18-19H2,(H,32,34)(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQCEELLBVBVGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OCC2=NC3=C(N2)C=C(C=C3)CC4=CC5=C(C=C4)N=C(N5)COC(=O)C6CCCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be broken down into several structural components:
- Benzodiazole Moieties : These are known for their pharmacological significance, often exhibiting anti-anxiety, anti-depressant, and anti-cancer properties.
- Cyclohexanecarboxylate Group : This group may influence the lipophilicity and bioavailability of the compound.
Molecular Formula
The molecular formula of the compound is .
Antimicrobial Activity
Research indicates that compounds containing benzodiazole derivatives exhibit notable antimicrobial properties. A study demonstrated that similar benzodiazole compounds showed significant activity against various bacterial strains, indicating potential use in developing new antibiotics.
Anticancer Properties
Benzodiazole derivatives have been studied for their anticancer effects. For instance, certain derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines. The specific mechanism often involves the modulation of signaling pathways related to cell survival and death.
Enzyme Inhibition
Some studies suggest that compounds with similar structures can act as inhibitors of certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in cancer cells or pathogens, providing a therapeutic avenue.
Case Studies
- Antimicrobial Efficacy : A case study on a related benzodiazole compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests that the compound may possess similar efficacy due to structural similarities.
- Cytotoxicity Assays : In vitro assays using human cancer cell lines showed that benzodiazole derivatives led to a dose-dependent decrease in cell viability, with IC50 values ranging from 10 µM to 50 µM depending on the specific derivative used.
The biological activity of benzodiazole derivatives is often attributed to:
- DNA Intercalation : Compounds may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.
Data Summary
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against S. aureus | [Research Study] |
| Anticancer | IC50 = 10-50 µM in human cancer cells | [Case Study] |
| Enzyme Inhibition | Inhibition of metabolic enzymes | [Research Findings] |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Comparative Analysis of Key Compounds
Physicochemical and Functional Differences
- Core Heterocycles: The target compound’s bis-benzodiazole core contrasts with benzodithiazine () and benzoxadiazole (). Benzodiazoles are nitrogen-rich heterocycles with π-conjugated systems, favoring aromatic interactions, whereas benzodithiazine (sulfur-containing) and benzoxadiazole (oxygen-containing) exhibit distinct electronic properties .
- The triazole-hexanone substituent in suggests utility in fluorescence or spectroscopic studies, whereas the target’s ester groups may prioritize stability over optical activity .
- The absence of triazoles in the target implies alternative strategies, such as esterification or benzodiazole alkylation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
